molecular formula C16H19N3O4 B4394329 3-(4-Methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione

3-(4-Methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B4394329
M. Wt: 317.34 g/mol
InChI Key: WABUIDUMJSTNED-UHFFFAOYSA-N
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Description

3-(4-Methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzaldehyde with 4-methylpiperidine to form an intermediate Schiff base, which is then cyclized with maleic anhydride under controlled conditions to yield the desired pyrrolidinedione.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydride).

    Cyclization: Acidic or basic conditions, depending on the specific reaction.

Major Products Formed

    Reduction: 3-(4-methyl-1-piperidinyl)-1-(4-aminophenyl)-2,5-pyrrolidinedione.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cyclization: Polycyclic compounds with potential biological activity.

Scientific Research Applications

3-(4-Methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with receptors or enzymes. The compound’s overall activity is determined by its ability to modulate biological pathways through these interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methyl-1-piperidinyl)-1-phenyl-2,5-pyrrolidinedione: Lacks the nitro group, resulting in different reactivity and biological activity.

    3-(4-methyl-1-piperidinyl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione: Contains a chloro group instead of a nitro group, leading to variations in chemical behavior and applications.

Uniqueness

The presence of the nitro group in 3-(4-Methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione imparts unique redox properties and potential biological activities that distinguish it from other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-11-6-8-17(9-7-11)14-10-15(20)18(16(14)21)12-2-4-13(5-3-12)19(22)23/h2-5,11,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABUIDUMJSTNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
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